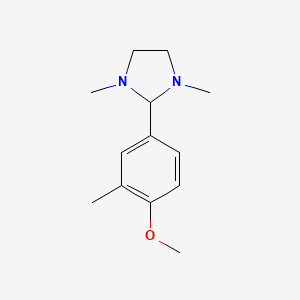![molecular formula C15H10ClNO2S B12938139 [(3-Chloroacridin-9-yl)sulfanyl]acetic acid CAS No. 112759-00-9](/img/structure/B12938139.png)
[(3-Chloroacridin-9-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chloroacridin-9-yl)thio)acetic acid is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted acridine moiety linked to a thioacetic acid group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloroacridin-9-yl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroacridine, which is commercially available or can be synthesized from acridine through chlorination.
Thioether Formation: The 3-chloroacridine is reacted with thioglycolic acid under basic conditions to form the thioether linkage. This step involves the nucleophilic substitution of the chlorine atom by the thiol group of thioglycolic acid.
Acidification: The resulting intermediate is then acidified to yield 2-((3-Chloroacridin-9-yl)thio)acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-((3-Chloroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acridine ring can be reduced under specific conditions to form dihydroacridine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Aminoacridine, thioacridine derivatives.
科学的研究の応用
2-((3-Chloroacridin-9-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of acridine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in targeting DNA and RNA.
Industry: Utilized in the development of dyes and pigments due to the chromophoric properties of the acridine ring.
作用機序
The mechanism of action of 2-((3-Chloroacridin-9-yl)thio)acetic acid involves its interaction with biological macromolecules:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism.
Reactive Oxygen Species (ROS) Generation: The thioacetic acid group can generate reactive oxygen species, leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
2-((3-Chloroacridin-9-yl)thio)acetic acid is unique due to its combination of a chloro-substituted acridine ring and a thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives.
特性
CAS番号 |
112759-00-9 |
|---|---|
分子式 |
C15H10ClNO2S |
分子量 |
303.8 g/mol |
IUPAC名 |
2-(3-chloroacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15(11)20-8-14(18)19/h1-7H,8H2,(H,18,19) |
InChIキー |
CBNPSLGLKCPWFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


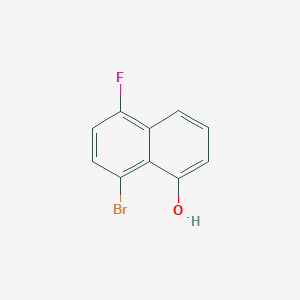


![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
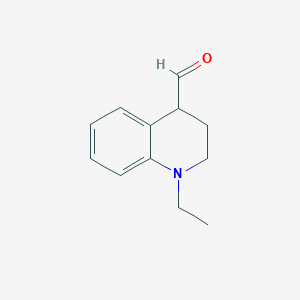
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
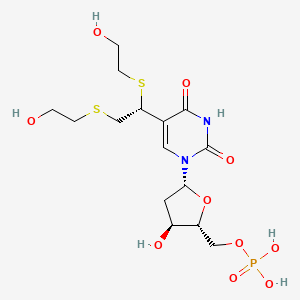
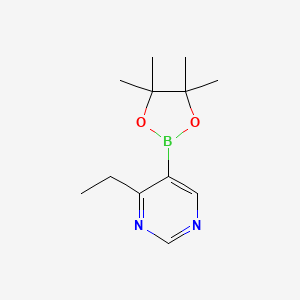
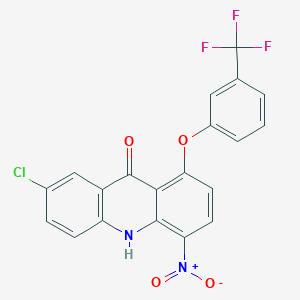
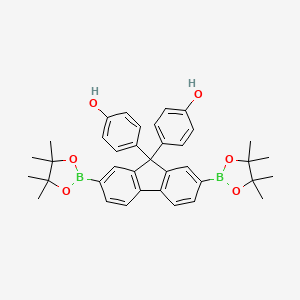

![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
